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Introduction: Monosynaptic tracing using a glycoprotein-deleted rabies virus (RVΔG) is a

powerful neuroanatomical technique for identifying neurons that provide direct synaptic input to

a specific, genetically-defined population of "starter" cells.[1][2] The system relies on a

replication-deficient rabies virus from which the gene encoding its envelope glycoprotein (G)

has been deleted.[1][3] This deletion prevents the virus from spreading between neurons. To

enable monosynaptic retrograde tracing, two key components are introduced into the starter

cells using helper adeno-associated viruses (AAVs):

TVA Receptor: The avian receptor for the Avian Sarcoma and Leukosis Virus (ASLV-A).

Mammalian cells do not naturally express TVA, so only cells engineered to express it can be

infected by a rabies virus pseudotyped with the ASLV-A envelope protein, EnvA.[1][4]

Rabies Glycoprotein (G): The G protein is provided in trans within the starter cells. This

allows the newly assembled RVΔG virions to bud from the starter cell and spread

retrogradely across a single synapse to presynaptic input neurons.[3][4]

Because the presynaptic input neurons do not express the G protein, the virus cannot spread

further, thus restricting the labeling to monosynaptically connected cells.[4] This method is

widely used to map the precise input connectivity of neuronal circuits throughout the nervous

system.[2][4]
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Core Principle of Monosynaptic Tracing
The fundamental strategy involves a two-step viral delivery process. First, helper AAVs are

used to deliver the genes for the TVA receptor and the rabies G-protein to a targeted population

of neurons, often defined by Cre-recombinase expression. Following an incubation period to

allow for protein expression, the EnvA-pseudotyped G-deleted rabies virus is injected, leading

to specific infection of the "starter" cells and subsequent monosynaptic retrograde labeling of

their direct inputs.
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Caption: Core principle of G-deleted rabies virus monosynaptic tracing.

Experimental Workflow
The procedure involves two separate stereotaxic surgeries with specific incubation periods to

ensure proper viral gene expression and trans-synaptic tracing. The entire process, from the

first surgery to tissue analysis, typically takes 3-4 weeks.
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Experimental Timeline
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Caption: Standard experimental workflow and timeline for monosynaptic tracing.

Quantitative Data Summary
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Successful tracing experiments are critically dependent on viral titers, injection volumes, and

timing. The following tables provide typical parameters.

Table 1: Viral Components and Titers

Viral Component Strain/Serotype
Typical Titer
(infectious
units/mL)

Key Feature

Helper AAV(s) AAV1, AAV2/1, etc.
1 x 10¹² - 1 x 10¹³

vg/mL

Delivers Cre-

dependent TVA and

G-protein genes.[1][5]

G-deleted Rabies

Virus
SAD-B19 or CVS-N2c ~5 x 10⁸ IU/mL

EnvA-pseudotyped

retrograde tracer

carrying a reporter

gene (e.g., mCherry).

[6]

Engineered

Glycoprotein
oG (optimized G)

N/A (delivered by

AAV)

Can increase tracing

efficiency up to 20-fold

compared to standard

B19G.[3]

Table 2: Stereotaxic Injection Parameters

Parameter Helper AAV Injection Rabies Virus Injection

Injection Volume 5-20 nL 50-100 nL[7]

Injection Rate 10-20 nL/min 20-50 nL/min

Needle Dwell Time (post-

injection)
5-10 min 10 min

Biosafety Level BSL-1 BSL-2

Table 3: Experimental Timeline
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Phase Duration Purpose

AAV Incubation 14-21 days

Allow for sufficient expression

of TVA and G-protein in starter

neurons.[6][8]

Rabies Incubation 7 days

Allow for rabies virus infection,

replication, retrograde

transport, and reporter

expression in input neurons.[5]

[8]

Detailed Experimental Protocols
Protocol 1: Helper AAV Stereotaxic Injection (Surgery 1)
This protocol outlines the injection of Cre-dependent helper AAVs into a specific brain region of

a Cre-driver mouse line.

Anesthesia and Preparation: Anesthetize the mouse using isoflurane (3-4% for induction,

1.5-2% for maintenance). Place the animal in a stereotaxic frame and apply eye ointment.

Shave the scalp and sterilize with betadine and ethanol swabs.

Craniotomy: Make a midline incision to expose the skull. Use a dental drill to create a small

craniotomy (~0.5 mm) over the target coordinates.

Virus Loading: Load a glass micropipette with the appropriate dilution of helper AAV(s). It is

critical to titrate helper virus concentrations to avoid toxicity and background labeling.[1][5][8]

Injection: Slowly lower the micropipette to the target depth. Inject the virus according to the

parameters in Table 2. After the injection is complete, leave the pipette in place for 5-10

minutes to allow diffusion before slowly retracting.

Post-Operative Care: Suture the incision and provide post-operative analgesics and

hydration. Monitor the animal during recovery.

Incubation: Allow 2-3 weeks for viral expression before proceeding to the second surgery.[6]
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Protocol 2: G-Deleted Rabies Virus Injection (Surgery 2)
Note: All procedures involving live rabies virus must be performed in a BSL-2 facility by

vaccinated personnel.

Preparation: Follow the same anesthesia and surgical preparation steps as in Protocol 1.

Virus Injection: Re-anesthetize the animal and place it in the stereotaxic frame. Load a new

glass micropipette with the EnvA-pseudotyped RVΔG. Inject the rabies virus into the same

coordinates as the helper AAVs, following the parameters in Table 2.

Post-Operative Care: Suture the incision and provide post-operative care as before. House

the animal in a designated BSL-2 area.

Incubation: Allow 7 days for the rabies virus to infect starter cells and spread to presynaptic

partners.[5][8]

Protocol 3: Perfusion and Tissue Processing
Perfusion: Deeply anesthetize the mouse and perform transcardial perfusion, first with ice-

cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

Brain Extraction: Dissect the brain and post-fix overnight in 4% PFA at 4°C.

Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks

(typically 24-48 hours).

Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 40-50 µm thick) using

a cryostat or vibratome. Collect sections in PBS.

Protocol 4: Imaging and Data Analysis
Immunohistochemistry (Optional): Perform immunostaining to amplify the fluorescent signal

or to label other cellular markers.

Imaging: Mount the sections on slides and coverslip with mounting medium. Use a confocal

or epifluorescence microscope to image the injection site and other brain regions.
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Cell Identification:

Starter Cells: Identify neurons at the injection site that are co-labeled with the reporters

from both the helper AAV (e.g., EGFP) and the rabies virus (e.g., mCherry).

Input Cells: Identify neurons that are labeled only with the rabies virus reporter (e.g.,

mCherry) throughout the brain.

Quantitative Analysis:

Map the anatomical locations of all input cells.

Count the number of starter cells and input cells in each brain region.

Caution: Standard metrics like input fraction or convergence index can be heavily biased

by the number of starter cells.[7][9] It is crucial to use appropriate statistical models that

account for this relationship when comparing across different experiments or conditions.[9]

Control experiments in Cre-negative mice are essential to verify the absence of

background labeling.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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